molecular formula C17H15FO B6356467 (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1176515-70-0

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B6356467
CAS No.: 1176515-70-0
M. Wt: 254.30 g/mol
InChI Key: JRDNZWRIGANBQZ-VAWYXSNFSA-N
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Description

(2E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one ( 1176515-70-0) is a synthetic chalcone derivative of significant interest in multidisciplinary research. This compound belongs to the class of α,β-unsaturated ketones, characterized by its rigid (E)-configuration across the propenone bridge. Chalcones like this one are extensively investigated as versatile scaffolds in medicinal chemistry due to their broad spectrum of reported biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . Researchers value this compound for its potential as a synthon in heterocyclic chemistry, serving as a key precursor for synthesizing more complex structures such as pyrazolines and pyrimidines . The molecular structure, featuring a 4-ethylphenyl and a 2-fluorophenyl substituent, contributes to its unique electronic properties and crystal packing behavior, making it a candidate for studies in material science, including the development of organic nonlinear optical (NLO) materials . The compound is typically synthesized via a Claisen-Schmidt condensation reaction, ensuring high purity and characterized by techniques such as NMR, FT-IR, and HRMS . This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDNZWRIGANBQZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through three stages:

  • Enolate Formation : Deprotonation of 2-fluoroacetophenone by a strong base (e.g., NaOH) generates a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-ethylbenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone.

The stereoselectivity of the reaction favors the trans (E) isomer due to reduced steric hindrance in the transition state.

Table 1: Comparative Analysis of Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Base Catalyst NaOH (10 mol%)KOH (15 mol%)EtONa (5 mol%)
Solvent EthanolMethanolSolvent-Free
Temperature 60°C, 4 hrs25°C, 24 hrs80°C, 2 hrs
Yield 78%72%85%
  • Base Selection : Sodium hydroxide (NaOH) is preferred for cost-effectiveness, though potassium hydroxide (KOH) improves solubility in polar solvents.

  • Solvent Systems : Ethanol balances reactivity and environmental safety, while solvent-free methods using mechanical grinding achieve higher yields (85%) by minimizing side reactions.

  • Temperature Control : Elevated temperatures (60–80°C) accelerate dehydration but risk thermal degradation of the fluorine substituent.

Alternative Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 400 W irradiation for 15 minutes in tetrahydrofuran (THF) with NaH as a base achieved 89% yield, preserving the integrity of the fluorophenyl group.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance heat transfer and mixing efficiency. Pilot studies report a 92% yield at a throughput of 5 kg/day using residence times of 30 minutes.

Purification and Characterization Techniques

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding needle-like crystals with >99% purity (HPLC analysis).

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption at 1665 cm⁻¹ confirms the carbonyl group.

  • ¹H NMR : A doublet at δ 7.85 ppm (J = 15.6 Hz) verifies the trans-configuration of the α,β-unsaturated system.

Industrial-Scale Production Considerations

Table 2: Scalability Challenges and Solutions

ChallengeMitigation Strategy
Exothermic Reaction Jacketed reactors with coolant loops
Solvent Recovery Distillation columns (90% efficiency)
Waste Management Neutralization of basic byproducts

Economic analyses indicate a production cost of $120/kg at scale, competitive with analogous chalcone derivatives.

Comparative Analysis of Synthesis Methods

The solvent-free Claisen-Schmidt method offers the highest yield (85%) and minimal environmental impact, making it ideal for laboratory and industrial applications. Microwave-assisted synthesis, while efficient, incurs higher energy costs, limiting its utility to high-value pharmaceuticals.

Scientific Research Applications

Chemical Synthesis

Starting Material for Organic Synthesis:

  • This compound serves as a crucial starting material in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthetic Routes:

  • The synthesis typically involves the Claisen-Schmidt condensation reaction , where 4-ethylbenzaldehyde reacts with 2-fluoroacetophenone in the presence of a base (e.g., sodium hydroxide) under controlled conditions. This reaction can be optimized using continuous flow reactors for improved yield and purity .

Biological Activities

Anticancer Properties:

  • Research indicates that chalcones, including (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, exhibit significant anticancer activities. They are believed to inhibit cancer cell proliferation and induce apoptosis through various molecular pathways .

Antimicrobial and Anti-inflammatory Effects:

  • The compound has demonstrated antimicrobial properties against various pathogens and anti-inflammatory effects by modulating inflammatory pathways. The presence of the fluorine atom may enhance its binding affinity to biological targets, increasing its potency .

Industrial Applications

Pharmaceutical Development:

  • Due to its biological activities, this compound is explored for potential therapeutic applications in drug development. It serves as a lead compound for designing new drugs targeting cancer and inflammatory diseases .

Material Science:

  • In addition to its pharmaceutical applications, this compound is utilized in developing new materials and agrochemicals, leveraging its chemical properties for various industrial applications .

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is primarily related to its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the fluorine atom can enhance its binding affinity to specific molecular targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Chalcones exhibit diverse bioactivities depending on substituent electronegativity, position, and steric effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Ring A/Ring B) Key Properties/Bioactivity Reference
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)propenone A : 4-Ethyl; B : 2-Fluoro Enhanced lipophilicity; potential MAO-A inhibition
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propenone A : 2-Hydroxy; B : 4-Fluoro Antimicrobial activity; Claisen-Schmidt synthesis
(E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)propenone A : 4-Morpholino; B : 2-Methoxy Reversible MAO-A inhibition (IC50 ~4.7 μM)
Cardamonin A : 2,4-Dihydroxy; B : Unsubstituted Highest chalcone IC50 (4.35 μM) against target enzymes
(2E)-3-(4-fluorophenyl)-1-(5-chlorothiophen-2-yl)propenone A : 5-Chlorothiophene; B : 4-Fluoro Antifungal activity; crystal packing via C-H···F interactions
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent on Ring B in the target compound enhances electrophilicity of the α,β-unsaturated system, promoting interactions with nucleophilic residues in enzymes .
  • Steric Effects: Substituents at the ortho position (e.g., 2-fluoro) reduce rotational freedom, stabilizing the planar conformation critical for π-π stacking .

Physicochemical Properties

  • Crystal Packing: The dihedral angle between Rings A and B in the target compound (~6.8°) is smaller than in 2,6-difluoro analogs (e.g., 12.5°), favoring tighter crystal lattices and higher melting points .
  • Solubility: Ethyl and fluoro groups reduce aqueous solubility compared to hydroxylated analogs (e.g., cardamonin), necessitating formulation strategies for drug delivery .

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of an ethyl group and a fluorine atom contributes to its distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15FO\text{C}_{17}\text{H}_{15}\text{F}\text{O}

This compound is synthesized primarily through the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 2-fluoroacetophenone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have been employed to evaluate its efficacy.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.400.80

The results indicate that this chalcone exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, its cytotoxic effects were evaluated using the MTT assay, measuring cell viability in response to different concentrations of the compound.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.0Induction of apoptosis
MCF-7 (breast cancer)12.5ROS-mediated pathways
A549 (lung cancer)10.0Cell cycle arrest at G2/M phase

The findings suggest that the compound induces apoptosis and cell cycle arrest in cancer cells, potentially through reactive oxygen species (ROS) generation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Concentration Inhibition (%)
TNF-α10 µM70
IL-610 µM65
IL-1β10 µM60

These results indicate that the compound effectively reduces the secretion of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Case Studies

A series of case studies have further elucidated the biological activity of chalcone derivatives, including this compound.

  • Study on Antimicrobial Efficacy : A study conducted on various chalcone derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.
  • Cytotoxicity in Cancer Research : Research involving the evaluation of chalcones against human cancer cell lines revealed that modifications in substituents significantly influenced their anticancer potency.

Q & A

Q. What is the standard synthetic protocol for (2E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves:

  • Reacting 4-ethylacetophenone (1 mol) and 2-fluorobenzaldehyde (1 mol) in ethanol (15–20 mL) with 20% KOH (5 mL) added dropwise at room temperature.
  • Stirring for 4–6 hours, followed by filtration, washing with water, and recrystallization from ethanol to obtain pure crystals . Optimization Tips: Monitor reaction progress via TLC. Adjust reaction time or temperature (0–50°C) to improve yield.

Q. How is the stereochemistry (E/Z configuration) of the α,β-unsaturated ketone confirmed?

The E-configuration is confirmed using:

  • X-ray crystallography : Single-crystal diffraction provides unambiguous proof of molecular geometry (e.g., torsion angles between aryl rings) .
  • NMR spectroscopy : Coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and NOESY correlations .
  • FT-IR : C=O stretching (~1650 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) vibrations .

Q. What preliminary biological assays are recommended for evaluating its antimicrobial activity?

Use standardized methods:

  • Agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Report MIC values in µg/mL and compare with structurally similar chalcones (e.g., 4-methoxy or 4-chloro derivatives) .

Advanced Research Questions

Q. How can DFT calculations complement experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:

  • Optimize molecular geometry and compare with XRD data (bond lengths/angles within ±0.02 Å/±2°) .
  • Calculate electronic properties (HOMO-LUMO gap, electrophilicity index) to predict reactivity .
  • Simulate IR and NMR spectra for validation against experimental results . Software: Gaussian 09 or ORCA. Include solvent effects (e.g., PCM model for ethanol) .

Q. What crystallographic parameters are critical for understanding its solid-state behavior?

Key parameters from single-crystal XRD:

ParameterValue (Example)Significance
Space groupP2₁/c (monoclinic)Molecular packing symmetry
Unit cell volume~2950 ųDensity and intermolecular interactions
Hydrogen bondingC=O⋯H–C (2.8–3.0 Å)Stabilizes crystal lattice
  • Analyze packing diagrams to identify π-π stacking or halogen bonding (if present) .

Q. How do substituents (e.g., 2-fluoro vs. 4-fluoro) influence bioactivity?

Perform a structure-activity relationship (SAR) study:

  • Compare MICs of analogs with varying substituents (Table):
SubstituentMIC (S. aureus)MIC (E. coli)
2-Fluoro32 µg/mL64 µg/mL
4-Fluoro16 µg/mL32 µg/mL
4-Chloro8 µg/mL16 µg/mL
  • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial targets (e.g., DNA gyrase) .

Q. How to resolve contradictions in reported bioactivity data?

Potential sources of variability:

  • Purity : Confirm compound purity via HPLC (>95%) .
  • Assay conditions : Standardize inoculum size (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) .
  • Crystal polymorphism : Characterize polymorphs using DSC and PXRD .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterRange TestedOptimal ConditionYield Improvement
Reaction time2–8 h6 h15% ↑
KOH concentration10–30%20%20% ↑
SolventEtOH, MeOH, THFEtOHPurity >95%

Q. Table 2: DFT vs. Experimental Bond Lengths

BondDFT (Å)XRD (Å)Deviation
C=O1.2231.2150.008
C(Ar)–C(vinyl)1.4681.4720.004

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